molecular formula C7H6BrN3 B1376266 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 54230-90-9

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1376266
CAS RN: 54230-90-9
M. Wt: 212.05 g/mol
InChI Key: DWOFCCIXSLDUSD-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a solution of 0.17 g (0.74 mmol) of N-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)+.
Name
N-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N:8](C(=O)C)[NH2:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:13](O)(=O)[CH3:14]>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]2[N:4]([C:13]([CH3:14])=[N:9][N:8]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)N(N)C(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=CC1)C(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.